Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride
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Overview
Description
Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride is a synthetic compound that belongs to the class of carbamate derivatives. It is commonly used in pharmaceutical research due to its potential therapeutic effects and its role in drug development. This compound exhibits diverse applications in scientific research, making it a valuable asset for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride typically involves the reaction of ethyl chloroformate with 4-amino-2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Biological Studies: It is used to study the effects of carbamate derivatives on biological systems.
Mechanism of Action
The mechanism of action of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride can be compared with other carbamate derivatives such as:
Ethyl N-(4-amino-2-methoxyphenyl)carbamate: Similar structure but without the hydrochloride salt.
Methyl N-(4-amino-2-methoxyphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride .
Ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C10H15ClN2O3 |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
ethyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-3-15-10(13)12-8-5-4-7(11)6-9(8)14-2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H |
InChI Key |
AVRUEZHOPBAONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)OC.Cl |
Origin of Product |
United States |
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